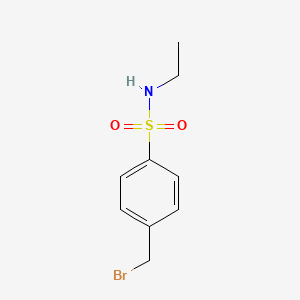
4-(bromomethyl)-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-N-ethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with an ethyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N-ethylbenzenesulfonamide typically involves the bromination of N-ethylbenzenesulfonamide. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-N-ethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Sulfonic acids.
Reduction: Amines.
Scientific Research Applications
4-(Bromomethyl)-N-ethylbenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-ethylbenzenesulfonamide involves its interaction with biological molecules through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with active sites of enzymes, mimicking the structure of natural substrates and thereby inhibiting enzyme function.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonamide group.
4-(Bromomethyl)benzene: Lacks the ethyl and sulfonamide groups, making it less versatile in biological applications.
N-Ethylbenzenesulfonamide: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
4-(Bromomethyl)-N-ethylbenzenesulfonamide is unique due to the combination of its bromomethyl and sulfonamide groups, which confer both reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-(bromomethyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
QIKJBTKLJLADFR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



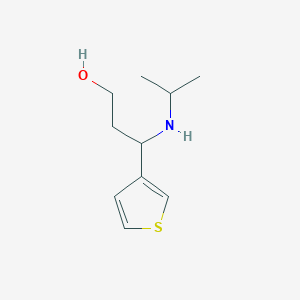

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)
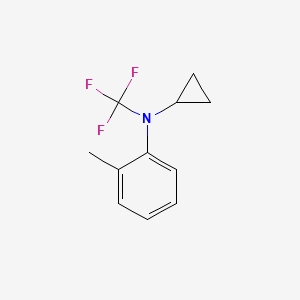
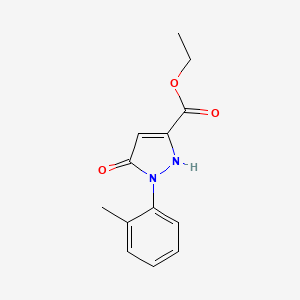
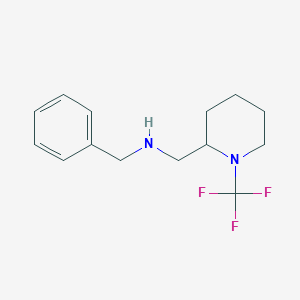
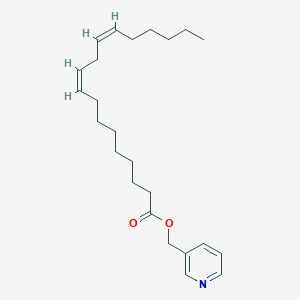
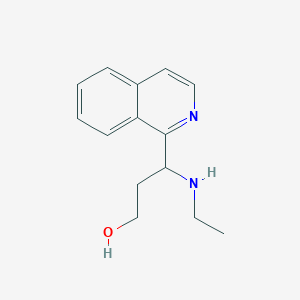
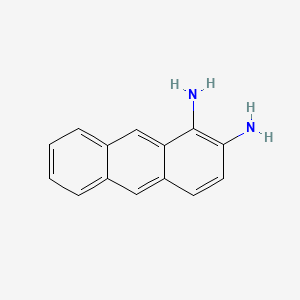
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)
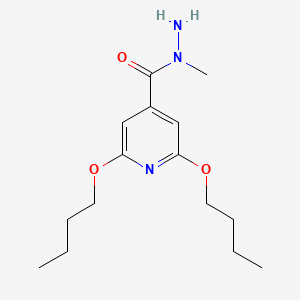
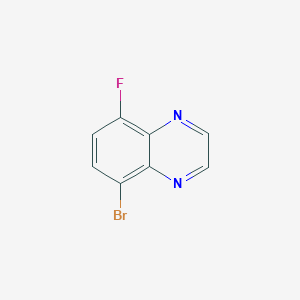
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)
